molecular formula C15H16N2O2 B2712234 N-(4-amino-2-methylphenyl)-2-phenoxyacetamide CAS No. 59442-12-5

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B2712234
CAS No.: 59442-12-5
M. Wt: 256.305
InChI Key: LSAMLFCYHDNOKF-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation and Synthesis Methods

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, showcases the compound's relevance in drug synthesis. This process utilizes Novozym 435 as a catalyst and explores different acyl donors, optimizing parameters such as agitation speed, solvent, catalyst loading, and temperature for efficient synthesis (Magadum & Yadav, 2018).

Pharmacological Potential

The pharmacological exploration of this compound derivatives reveals promising anti-inflammatory, analgesic, and antipyretic activities. A study synthesized novel acetamide derivatives, assessing their cytotoxicity and efficacy as potential therapeutic agents. These compounds, particularly N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its derivatives, demonstrated activities comparable with standard drugs, highlighting their therapeutic potential (Rani et al., 2016).

Antimicrobial and Antidiabetic Activities

Research on substituted aryl-N-chalconyl aminophenols derived from N-(4-hydroxyphenyl)-acetamide indicates significant analgesic and antimicrobial activities. These novel isoxazole derivatives showed higher antibacterial and antifungal activity compared to reference standards, suggesting their utility in addressing microbial resistance and managing pain (Sahu et al., 2009).

Neuroprotective Antioxidants

The development of neuroprotective antioxidants using a mix-and-match strategy from N-(4-hydroxyphenyl)-acetamide indicates the compound's potential in designing neuroprotective therapies. TRS1, a modified version of paracetamol, exhibited comparable antioxidant abilities to Trolox, suggesting avenues for multi-targeted drug discovery in neurodegenerative diseases (Kenche et al., 2013).

Biodegradation of Environmental Contaminants

N-(4-hydroxyphenyl)-acetamide (paracetamol) and its derivatives have been identified in environmental studies, with biodegradation considered an eco-friendly approach to address their persistence in aquatic environments. This review outlines the occurrence, degrading bacteria, metabolic pathways, and potential intermediates involved in the biodegradation of paracetamol, offering insights into sustainable management strategies for pharmaceutical contaminants in the environment (Wu et al., 2012).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMLFCYHDNOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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